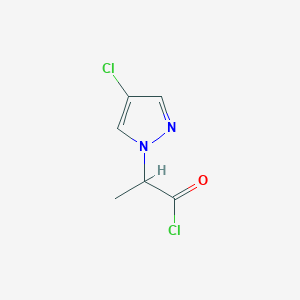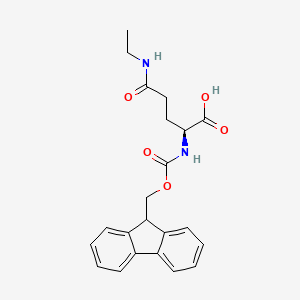
ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate is a synthetic organic compound belonging to the benzodiazole family Benzodiazoles are heterocyclic aromatic compounds containing a benzene ring fused to a diazole ring This specific compound is characterized by the presence of an ethyl ester group at the 5-position, a chloromethyl group at the 2-position, and an ethyl group at the 1-position of the benzodiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through the cyclization of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, where the benzodiazole core is treated with formaldehyde and hydrochloric acid.
Esterification: The final step involves the esterification of the carboxylic acid group at the 5-position with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of substituted benzodiazoles.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Ester Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products
Substituted Benzodiazoles: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Resulting from ester hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activities. This covalent modification can disrupt essential biological pathways, resulting in the compound’s pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate can be compared with other benzodiazole derivatives:
Ethyl 2-(bromomethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group. The bromomethyl derivative is more reactive in nucleophilic substitution reactions.
Ethyl 2-(hydroxymethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate: Contains a hydroxymethyl group, making it less reactive but more hydrophilic compared to the chloromethyl derivative.
Ethyl 2-(methyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate: Lacks the halogen functionality, resulting in different reactivity and biological properties.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-16-11-6-5-9(13(17)18-4-2)7-10(11)15-12(16)8-14/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRVOZHNWNUYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)N=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1463629.png)


![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline](/img/structure/B1463633.png)





![4-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1463645.png)
![3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1463646.png)



